molecular formula C19H14Cl2FN3O2 B2866550 4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 931645-88-4

4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2866550
CAS No.: 931645-88-4
M. Wt: 406.24
InChI Key: DQIOCQCWFNXVQY-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a fused pyrrolo[3,4-d]pyrimidine-2,5-dione core. Its structure includes a 3,4-dichlorophenyl group at position 4 and a 4-fluorobenzyl substituent at position 4. The dichlorophenyl and fluorobenzyl groups likely enhance lipophilicity and binding affinity compared to simpler aromatic substituents, though this requires experimental validation.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-[(4-fluorophenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2FN3O2/c20-13-6-3-11(7-14(13)21)17-16-15(23-19(27)24-17)9-25(18(16)26)8-10-1-4-12(22)5-2-10/h1-7,17H,8-9H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIOCQCWFNXVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)N1CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-(3,4-Dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and similar derivatives:

Compound Name Substituents (Position 4 / Position 6) Molecular Formula Molecular Weight Key Findings
Target Compound 3,4-Dichlorophenyl / 4-Fluorobenzyl C₁₉H₁₃Cl₂FN₂O₂ 407.23* Hypothesized enhanced kinase inhibition due to electron-withdrawing groups.
4-(4-Chlorophenyl)-6-(4-Methoxybenzyl)-... () 4-Chlorophenyl / 4-Methoxybenzyl C₂₀H₁₈ClN₃O₃ 383.83 Moderate solubility in polar solvents; uncharacterized bioactivity.
4-(2-Hydroxyphenyl)-6-(4-Methoxyphenyl)-... () 2-Hydroxyphenyl / 4-Methoxyphenyl C₂₀H₁₈N₂O₄ 350.37 High yield (87%); FTIR-confirmed hydroxyl and amide functionalities.
6-(4-Fluorobenzyl)-4-(4-Hydroxyphenyl)-... (Compound D, ) 4-Hydroxyphenyl / 4-Fluorobenzyl C₁₉H₁₅FN₂O₃ 362.34 Demonstrated α-glucosidase inhibition (IC₅₀ = 12.3 μM) in anti-diabetic assays.
6-(4-Chlorobenzyl)-4-(4-Hydroxyphenyl)-... (Compound C, ) 4-Hydroxyphenyl / 4-Chlorobenzyl C₁₉H₁₅ClN₂O₃ 378.79 Lower anti-diabetic activity (IC₅₀ = 18.7 μM) vs. fluorobenzyl analog.

*Calculated using monoisotopic mass from analogous structures.

Key Observations:

Substituent Effects on Bioactivity: The 4-fluorobenzyl group (target compound and Compound D ) correlates with improved bioactivity compared to 4-chlorobenzyl (Compound C) or methoxybenzyl ( ) substituents. Fluorine’s electronegativity may enhance target binding.

Synthetic Feasibility :

  • Microwave-assisted synthesis (referenced in ) is a viable route for such DHPM derivatives, enabling high yields and purity.

Structural Limitations :

  • Bulky substituents (e.g., octyl in Compound B, ) reduce solubility, whereas the target compound’s aromatic groups balance lipophilicity and solubility.

Biological Activity

The compound 4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolopyrimidine class of compounds. Its unique structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

Molecular Formula : C20H18Cl2F N3O2
Molecular Weight : 396.28 g/mol
CAS Number : Not specified in the sources

The compound features a pyrrolopyrimidine backbone substituted with dichlorophenyl and fluorobenzyl groups, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the pyrrolopyrimidine class exhibit various biological activities including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory activities

Anticancer Activity

A study investigating similar pyrrolopyrimidine derivatives found that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.

Case Study : A derivative of pyrrolopyrimidine was tested against human colorectal carcinoma (HCT-116) and showed IC50 values ranging from 0.1 to 1 µM, indicating potent activity against tumor cells .

Antimicrobial Effects

Pyrrolopyrimidine compounds have also been evaluated for their antimicrobial properties. The presence of halogen substituents (like chlorine and fluorine) is known to enhance the antimicrobial efficacy of organic compounds.

Research Finding : A related study demonstrated that certain pyrimidine derivatives inhibited bacterial growth significantly at low concentrations (IC50 values < 10 µM) against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrolopyrimidine derivatives has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Example : Similar compounds have shown selective COX-II inhibitory activity with IC50 values as low as 0.52 µM, demonstrating their potential as anti-inflammatory agents .

Data Tables

Activity TypeCell Line / OrganismIC50 (µM)Reference
AnticancerHCT-116 (colorectal cancer)0.1 - 1
AntimicrobialStaphylococcus aureus< 10
Anti-inflammatoryCOX-II inhibition0.52

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